![molecular formula C20H18ClN3O2S B2742053 2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 888443-63-8](/img/structure/B2742053.png)
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
The compound “2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule. It contains an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a key component of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The indole nucleus, in particular, is aromatic in nature, which means it has a stable ring structure with delocalized π-electrons .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Indole derivatives are known to undergo a variety of reactions, including electrophilic substitution, due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives are typically crystalline and colorless, with specific odors .Scientific Research Applications
Antiviral Properties
Heterocyclic compounds, such as the one , are gaining importance in the field of medicinal chemistry due to their broad spectrum of physiological activities . They have been found to exhibit antiviral behavior . This makes them potential candidates for the development of new antiviral drugs.
Anti-Tobacco Mosaic Virus Activity
Some derivatives of the compound have shown anti-tobacco mosaic virus (TMV) activity . This suggests that they could be used in the development of protective agents for tobacco plants affected by TMV.
Antifungal Properties
Sulfonamide derivatives, which include the compound , have been reported to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antibacterial Properties
Certain 1,3,4-thiadiazoles, which are part of the structure of the compound, have shown antibacterial properties . This indicates potential use in the development of new antibacterial drugs.
Anticonvulsant Properties
Some 1,3,4-thiadiazoles have displayed anticonvulsant properties . This suggests that the compound could be explored for potential use in the treatment of convulsive disorders.
Anti-HIV Properties
Indole derivatives, which include the compound , have been reported to have anti-HIV properties . This suggests potential applications in the development of drugs for the treatment of HIV.
Mechanism of Action
Future Directions
Indole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one” and similar compounds could have potential for further exploration in the development of new therapeutic agents.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-26-11-10-24-19(25)18-17(15-4-2-3-5-16(15)22-18)23-20(24)27-12-13-6-8-14(21)9-7-13/h2-9,22H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBLZDLAXXDWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one |
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